molecular formula C20H18FN3O2 B2671872 4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 929979-13-5

4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2671872
CAS No.: 929979-13-5
M. Wt: 351.381
InChI Key: MSRSKUFEPOPMBO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a pyrrolo[3,4-d]pyrimidine-2,5-dione core substituted with a 4-fluorophenyl group at position 4 and a phenethyl chain at position 6. This scaffold is structurally analogous to compounds investigated for diverse therapeutic applications, including neutrophil elastase inhibition (anti-inflammatory) , α-glucosidase inhibition (anti-diabetic) , and antimicrobial activity . The fluorine atom and phenethyl substituent may influence electronic properties, solubility, and target binding compared to other derivatives.

Properties

IUPAC Name

4-(4-fluorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-15-8-6-14(7-9-15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-4-2-1-3-5-13/h1-9,18H,10-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRSKUFEPOPMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)F)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with phenethylamine to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.

    Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes involved in pyrimidine metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Dihydropyrimidinone Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-Fluorophenyl Phenethyl C₂₀H₁₈FN₃O₂ 351.38 N/A
4-(4-Cyanophenyl)-1-(3-trifluoromethylphenyl) 4-Cyanophenyl 3-Trifluoromethylphenyl C₂₁H₁₅F₃N₄O₂ 428.37
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl) 2-Hydroxyphenyl 4-Methoxyphenyl C₂₀H₁₉N₃O₄ 365.39
6-Benzyl-4-(4-hydroxyphenyl) (Compound A) 4-Hydroxyphenyl Benzyl C₂₀H₁₈N₃O₃ 348.38
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) 4-Chlorophenyl 4-Methoxybenzyl C₂₀H₁₈ClN₃O₃ 383.83

Key Observations :

  • Position 4: Fluorine (electron-withdrawing) in the target compound contrasts with hydroxyl (electron-donating) in Compound A and chlorine (moderately electron-withdrawing) in the chlorophenyl analog .
  • Position 6 : The phenethyl group in the target compound introduces flexibility and lipophilicity, differing from rigid benzyl (Compound A) or methoxybenzyl groups .

Key Observations :

  • Neutrophil Elastase Inhibition: Derivatives with electron-deficient aryl groups (e.g., cyanophenyl, trifluoromethylphenyl) are prioritized in patents, suggesting substituent electronic effects enhance enzyme binding .
  • Anti-Diabetic Activity : Compound A’s 4-hydroxyphenyl and benzyl groups contribute to strong α-glucosidase inhibition (81.99%) and favorable docking scores (-7.9 kcal/mol) . The target compound’s 4-fluorophenyl may exhibit similar polarity but lacks hydroxyl-mediated hydrogen bonding.

Physicochemical and Spectral Properties

  • Melting Points : The 4-(2-hydroxyphenyl) analog melts at ±220°C , while the target compound’s melting point is unreported. Hydroxyl groups may increase crystallinity via hydrogen bonding.
  • FTIR Data : The 4-(2-hydroxyphenyl) derivative shows peaks for OH (3640 cm⁻¹) and amide CO (1680 cm⁻¹) , whereas the target compound’s fluorophenyl group would lack OH stretching but exhibit C-F vibrations (~1100–1000 cm⁻¹).

Biological Activity

The compound 4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione represents a novel class of pyrrolopyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolo[3,4-d]pyrimidine core substituted with a fluorophenyl and a phenethyl group. Its molecular formula is C19H21FN2O2C_{19}H_{21}FN_2O_2 with a molecular weight of approximately 344.39 g/mol. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the molecule.

Research indicates that compounds within this class exhibit diverse mechanisms of action:

  • Kinase Inhibition : Some derivatives have been shown to inhibit key kinases involved in cancer progression. For instance, studies on similar pyrrolopyrimidine compounds indicate that they can inhibit eEF-2K (eukaryotic elongation factor 2 kinase), which plays a crucial role in protein synthesis and cell proliferation. The IC50 values for these compounds range from 420 nM to 930 nM, demonstrating potent inhibition in breast cancer cell lines such as MDA-MB-231 .
  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects in various cancer cell lines. In vitro assays have shown that it can induce apoptosis and inhibit cell migration and cycle progression in tumor cells .
  • Dual Inhibition : Some studies have highlighted the ability of related compounds to act as dual inhibitors targeting both EGFR (epidermal growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), which are critical in cancer angiogenesis and metastasis .

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the following table:

Activity IC50 Value Cell Line Reference
eEF-2K Inhibition420 nMMDA-MB-231
EGFR Inhibition0.3 µMVarious Cancer Lines
Antiproliferative EffectVariableMCF-7
Induction of ApoptosisN/AMDA-MB-231

Case Studies

Several case studies illustrate the compound's potential:

  • Case Study on Breast Cancer : In a study investigating the effects of pyrrolopyrimidine derivatives on breast cancer cells, it was found that treatment with the compound led to significant reductions in cell viability, with marked induction of apoptosis observed through flow cytometry assays.
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, suggesting that these derivatives could be effective in vivo as well as in vitro.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenyl and pyrimidine precursors. A common approach includes:

  • Step 1 : Condensation of a fluorophenyl-substituted amine with a phenethyl-containing carbonyl compound under reflux in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Step 2 : Cyclization using catalytic acid (e.g., p-toluenesulfonic acid) or base (e.g., triethylamine) to form the pyrrolopyrimidine core.
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
    • Key Considerations : Reaction temperature (60–100°C) and solvent polarity significantly impact yield.

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.5 ppm; phenethyl methylene protons at δ 2.8–3.1 ppm).
  • X-ray Crystallography : Resolves fused bicyclic systems and confirms stereochemistry (e.g., dihedral angles between pyrrole and pyrimidine rings).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20_{20}H17_{17}FN3_3O2_2) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition Assays : Test against kinases (e.g., MAPK) or PARP isoforms using fluorogenic substrates.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Receptor Binding Studies : Radioligand displacement assays for dopamine or serotonin receptors due to structural analogs showing affinity .

Advanced Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

  • Methodological Answer :

  • Variables : Temperature, solvent polarity, catalyst concentration.
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C, DMF, 5 mol% catalyst) via central composite design.
  • Case Study : A 32^2 factorial design reduced reaction time by 40% while maintaining 85% yield .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal Assays : Confirm PARP inhibition via both NAD+^+ depletion assays and Western blot for PARylation.
  • Dose-Response Curves : Test across 5-log concentrations to rule out off-target effects.
  • Computational Docking : Compare binding poses in homologous targets (e.g., PARP1 vs. PARP2) to explain selectivity discrepancies .

Q. How to conduct structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer :

  • Substituent Variation : Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects.
  • Phenethyl Chain Modification : Shorten or branch the chain to probe steric tolerance.
  • Key Metric : Measure IC50_{50} shifts in enzyme assays; e.g., fluorophenyl analogs show 10-fold higher potency than hydroxyphenyl derivatives .

Q. What computational methods predict its pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (∼2.5), aqueous solubility (∼50 µM), and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration (e.g., PMF calculations for passive diffusion).
  • Case Study : Quantum-mechanical (QM) calculations validated metabolic stability of the pyrrolopyrimidine core .

Q. How to elucidate its mechanism of action when target pathways are unknown?

  • Methodological Answer :

  • Phosphoproteomics : Identify differentially phosphorylated proteins in treated vs. untreated cells (e.g., SILAC labeling).
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries pinpoint synthetic lethal partners.
  • Thermal Proteome Profiling (TPP) : Detect target engagement by thermal stability shifts .

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